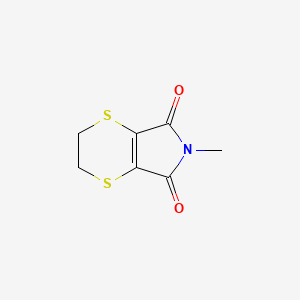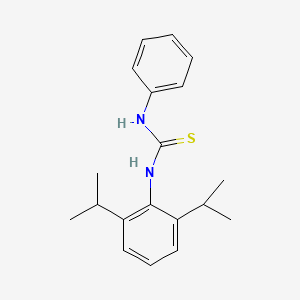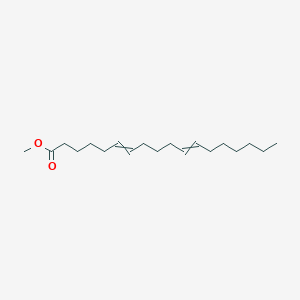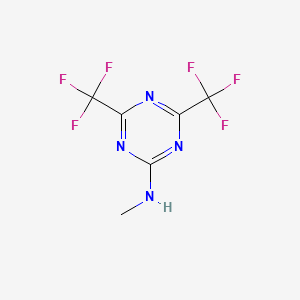
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two trifluoromethyl groups and a methyl group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the reaction of 4,6-bis(trifluoromethyl)-1,3,5-triazine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazine ring.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, altering the oxidation state of the nitrogen atoms or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups attached to the triazine ring.
Scientific Research Applications
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: Another triazine derivative with different substituents.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: A compound with three trifluoromethyl groups.
N-methyl-1,3,5-triazine-2,4,6-triamine: A related compound with different functional groups.
Uniqueness
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine is unique due to the presence of both methyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl groups can enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.
Properties
CAS No. |
29181-68-8 |
|---|---|
Molecular Formula |
C6H4F6N4 |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H4F6N4/c1-13-4-15-2(5(7,8)9)14-3(16-4)6(10,11)12/h1H3,(H,13,14,15,16) |
InChI Key |
KDHFKEPVQZXFQO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


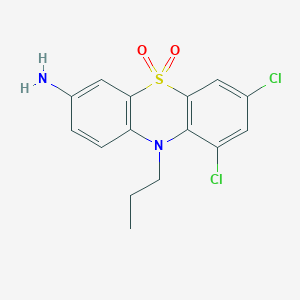
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)

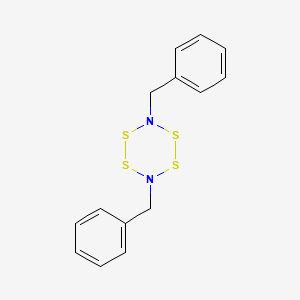


![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

